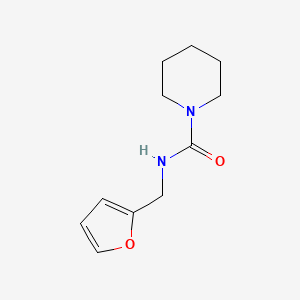
N-(2-furylmethyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-piperidinecarboxamide, also known as FMP, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMP belongs to the class of compounds known as piperidinecarboxamides, which are widely studied for their biological activities. FMP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-(2-furylmethyl)-1-piperidinecarboxamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain. N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-furylmethyl)-1-piperidinecarboxamide increases the concentration of acetylcholine in the brain, which can improve cognitive function. N-(2-furylmethyl)-1-piperidinecarboxamide has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. In addition to its effects on neurotransmitters, N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response. N-(2-furylmethyl)-1-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One advantage of using N-(2-furylmethyl)-1-piperidinecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-furylmethyl)-1-piperidinecarboxamide is also readily available from commercial sources, making it easy to obtain for research purposes. One limitation of using N-(2-furylmethyl)-1-piperidinecarboxamide in lab experiments is its relatively low potency compared to other compounds in the same class. This may limit its usefulness in certain applications.
未来方向
There are several future directions for research on N-(2-furylmethyl)-1-piperidinecarboxamide. One area of research that is currently being explored is the development of N-(2-furylmethyl)-1-piperidinecarboxamide analogs with improved potency and selectivity. Another area of research is the development of N-(2-furylmethyl)-1-piperidinecarboxamide-based drugs for the treatment of neurodegenerative diseases and pain. Additionally, N-(2-furylmethyl)-1-piperidinecarboxamide may have potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease. Further research is needed to fully understand the potential of N-(2-furylmethyl)-1-piperidinecarboxamide and its analogs.
合成方法
The synthesis of N-(2-furylmethyl)-1-piperidinecarboxamide involves the reaction of 2-furylacetic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the amine to yield N-(2-furylmethyl)-1-piperidinecarboxamide. The synthesis of N-(2-furylmethyl)-1-piperidinecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
N-(2-furylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research where N-(2-furylmethyl)-1-piperidinecarboxamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a significant role in the development of Alzheimer's disease. N-(2-furylmethyl)-1-piperidinecarboxamide has also been studied for its potential use as an analgesic, as it has been shown to inhibit pain in animal models.
属性
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-6-2-1-3-7-13)12-9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABCZBUGDSODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

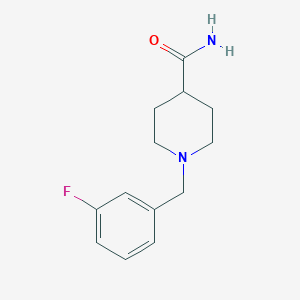
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
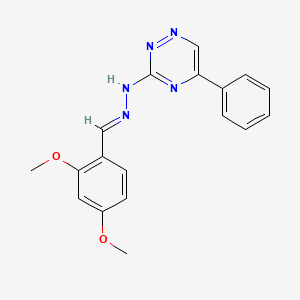
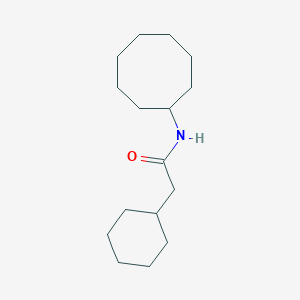
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)

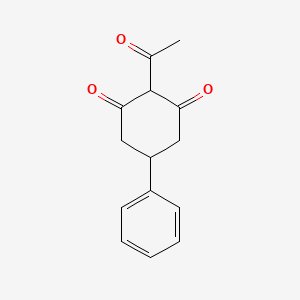
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)